
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride, also known as MOCA hydrochloride, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 195.66 g/mol. MOCA hydrochloride is a versatile compound that has a range of applications in different fields of research.
作用機序
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is a competitive inhibitor of several enzymes, including proteases and esterases. It works by binding to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including trypsin, chymotrypsin, and elastase. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has also been shown to inhibit the activity of carboxypeptidase A and B. In addition, Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride has been found to have antitumor activity in vitro.
実験室実験の利点と制限
One of the advantages of using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride in lab experiments is its versatility. It can be used in a range of applications, including the synthesis of peptides and proteins, enzyme assays, and the production of enzyme inhibitors. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is also relatively inexpensive and easy to obtain. However, one limitation of using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is that it can be toxic if ingested or inhaled. Therefore, it should be handled with care and stored in a secure location.
将来の方向性
There are several future directions for research involving Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride. One potential area of research is the development of new enzyme inhibitors using Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride as a starting point. Another potential area of research is the investigation of Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride's antitumor activity in vivo. Additionally, Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride could be used as a tool for studying the mechanism of action of various enzymes.
合成法
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride can be synthesized using various methods, including the reaction of 2-amino-2-methyl-1-propanol with oxalyl chloride, followed by the reaction of the resulting oxalyl chloride with 2-oxo-tetrahydrofuran. Another method involves the reaction of 2-amino-2-methyl-1-propanol with methyl oxalyl chloride, followed by the reaction of the resulting product with 2-oxo-tetrahydrofuran.
科学的研究の応用
Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a reagent for the synthesis of peptides and proteins. Methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride hydrochloride is also used in the production of enzyme inhibitors and as a substrate for enzyme assays.
特性
IUPAC Name |
methyl 2-(aminomethyl)oxolane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(5-8)3-2-4-11-7;/h2-5,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVCLMCOMHUVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


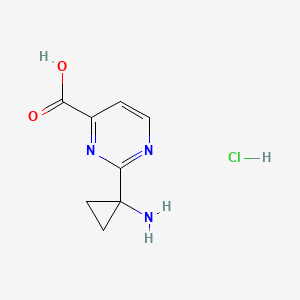


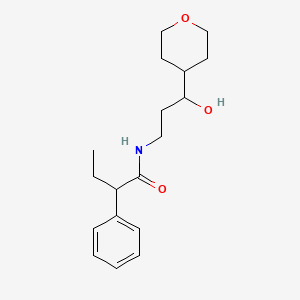
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)
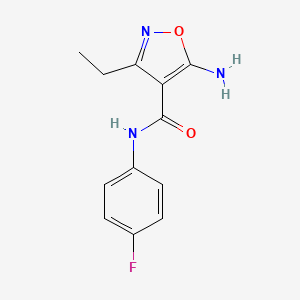
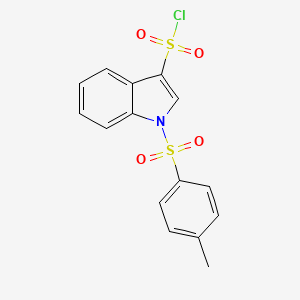
![1-(pyridin-2-ylthio)-3-(((1S,3S,4S)-3,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2629208.png)
![2-fluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629209.png)
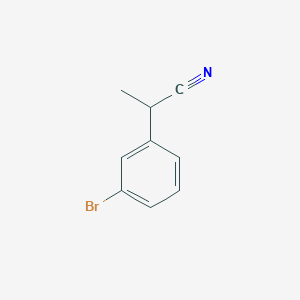

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2629213.png)
